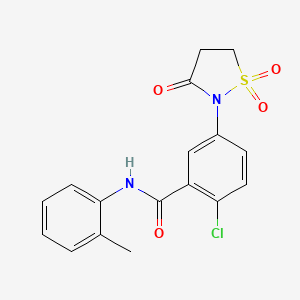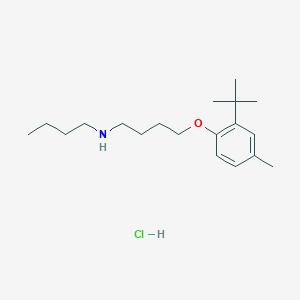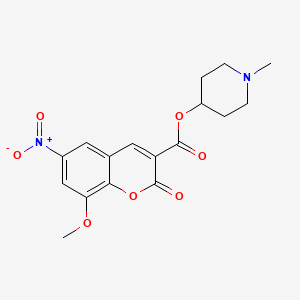![molecular formula C13H16ClN3O2 B5136902 N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide, commonly known as CEP-33779, is a small molecule inhibitor that is used in scientific research for its potential therapeutic applications. This compound has been shown to have promising effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
Mecanismo De Acción
CEP-33779 acts as a selective inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the activity of the IKK complex, CEP-33779 prevents the phosphorylation and subsequent degradation of IκBα, which in turn prevents the activation of NF-κB. This results in the downregulation of pro-inflammatory genes and the reduction of inflammation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, CEP-33779 has been shown to have anti-cancer effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CEP-33779 has also been shown to have neuroprotective effects, and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and has been extensively characterized in vitro and in vivo. However, there are also limitations to its use. CEP-33779 has poor solubility in water, which may limit its use in certain experiments. Additionally, the inhibition of NF-κB by CEP-33779 is not specific to any particular cell type or tissue, which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on CEP-33779. One area of interest is in the development of more specific inhibitors of the IKK complex, which may have fewer off-target effects than CEP-33779. Another potential direction is in the use of CEP-33779 in combination with other drugs, to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory, anti-cancer, and neuroprotective effects of CEP-33779, and to identify additional potential therapeutic applications.
Métodos De Síntesis
CEP-33779 can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding hydrazone, which is subsequently treated with acetic anhydride to yield CEP-33779.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CEP-33779 has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the inflammatory response. By inhibiting NF-κB, CEP-33779 can reduce inflammation and alleviate symptoms associated with these diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N'-(pentan-3-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-10(4-2)16-17-13(19)12(18)15-11-7-5-9(14)6-8-11/h5-8H,3-4H2,1-2H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNALHHMTSSOYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC1=CC=C(C=C1)Cl)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5136837.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)



![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)

